4,5,9,10-四氢芘

描述

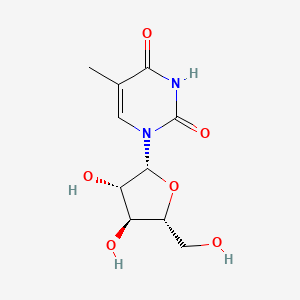

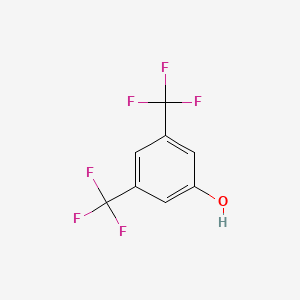

4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .

Synthesis Analysis

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .

Molecular Structure Analysis

The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .

Physical And Chemical Properties Analysis

4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .

科学研究应用

Organic Electronics

4,5,9,10-Tetrahydropyrene: is a versatile building block for conjugated materials used in molecular electronics. Its derivatives, such as pyrene-4,5,9,10-tetrachalcogenones, have been studied for their potential use as materials for batteries . The sulfur derivative, in particular, has shown promise as a suitable candidate for further experimental studies in organic electronics.

Lithium-Ion Batteries

The compound’s derivatives have been computationally studied for their reduction potential, making them promising candidates as organic electrode materials for lithium-ion batteries . This is particularly significant for the development of low-cost batteries with high energy density, which are crucial for applications like smart grids and electric vehicles.

Solid-State Emission

A series of 4,5,9,10-Tetrahydropyrene-based tetraarylethenes have been synthesized and characterized for their solid-state emission behavior . These compounds are aggregation-induced emitters, which means they are weak emitters in good solvents but highly emissive in the condensed phase, making them potential solid-state emitters for various applications.

Fluorescence Quantum Yield

The fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation. This has led to studies on the crystal structures of some compounds to understand the close degree of molecular packing in the solid state, which affects their emission properties .

Optical Properties

The optical properties of 4,5,9,10-Tetrahydropyrene derivatives have been investigated, revealing that the π-conjugation degree of these compounds increases with the number of tetrahydropyrene units . This property is essential for the design of organic materials with efficient solid-state fluorescence.

Electrochemical Properties

The electrochemical properties of these derivatives have also been studied. These properties are crucial for the performance of organic photoelectric devices, which often depend on the solid-state properties of materials .

Theoretical Calculations

Theoretical calculations have been performed to understand the potential of 4,5,9,10-Tetrahydropyrene derivatives as organic electrode materials. Such studies are vital for predicting the behavior of these materials in real-world applications .

Aggregation-Induced Emission (AIE)

The AIE property of 4,5,9,10-Tetrahydropyrene-based tetraarylethenes is significant for obtaining luminogens with high solid-state emission efficiency. This property is leveraged to design organic compounds that are strong emitters when aggregates are formed, which is contrary to ordinary organic compounds .

作用机制

Target of Action

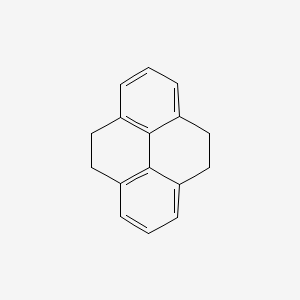

4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . They can also bind to proteins, altering their conformation and function.

Biochemical Pathways

Polycyclic aromatic hydrocarbons are known to affect various biochemical pathways, including those involved in dna repair, cell cycle regulation, and apoptosis .

Pharmacokinetics

Polycyclic aromatic hydrocarbons are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute throughout the body, particularly in fatty tissues. Metabolism typically occurs in the liver, and excretion is usually through the feces and urine .

Result of Action

Polycyclic aromatic hydrocarbons can cause dna damage, leading to mutations and potentially cancer . They can also cause oxidative stress, leading to cell damage and death .

Action Environment

The action, efficacy, and stability of 4,5,9,10-Tetrahydropyrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism . Temperature and pH can affect its stability .

安全和危害

未来方向

The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .

属性

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,9,10-Tetrahydropyrene | |

CAS RN |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?

A1: 4,5,9,10-Tetrahydropyrene has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []

Q2: What spectroscopic data is available for characterizing 4,5,9,10-Tetrahydropyrene?

A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize 4,5,9,10-Tetrahydropyrene and its derivatives.

Q3: How does the solubility of 4,5,9,10-Tetrahydropyrene affect its applications?

A3: 4,5,9,10-Tetrahydropyrene exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []

Q4: How stable is 4,5,9,10-Tetrahydropyrene under different conditions?

A4: While 4,5,9,10-Tetrahydropyrene is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.

Q5: What role does 4,5,9,10-Tetrahydropyrene play in hydrogenation reactions?

A5: 4,5,9,10-Tetrahydropyrene is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []

Q6: Can 4,5,9,10-Tetrahydropyrene act as a hydrogen donor?

A6: Yes, studies have shown that 4,5,9,10-Tetrahydropyrene can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []

Q7: How has computational chemistry been employed to study 4,5,9,10-Tetrahydropyrene derivatives?

A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted 4,5,9,10-Tetrahydropyrene derivatives. []

Q8: How does altering the substituents on 4,5,9,10-Tetrahydropyrene affect its fluorescence properties?

A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of 4,5,9,10-Tetrahydropyrene significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]

Q9: How does the structure of 4,5,9,10-Tetrahydropyrene contribute to its aggregation-induced emission (AIE) activity?

A9: Studies have shown that incorporating 4,5,9,10-Tetrahydropyrene units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []

Q10: What are some potential applications of 4,5,9,10-Tetrahydropyrene in material science?

A10: Due to its unique properties, 4,5,9,10-Tetrahydropyrene shows promise in areas such as:

- Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on 4,5,9,10-Tetrahydropyrene repeating units make it a potential material for OLED applications. []

- Solar Cells: Researchers are exploring 4,5,9,10-Tetrahydropyrene-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []

- Metal-Organic Frameworks (MOFs): The ability of 4,5,9,10-Tetrahydropyrene derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)